N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[3,4-d]pyrimidine ring with a 4-chlorophenyl group using suitable reagents and conditions.
Formation of the pyrazol-5-yl group:
Attachment of the 4-methylphenoxyacetamide group: This step involves the coupling of the 4-methylphenoxyacetamide group to the pyrazol-5-yl group using suitable reagents and conditions.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and quality of the final product.
Chemical Reactions Analysis
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group using suitable reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydrolyzed products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363): This compound is an ATP-competitive inhibitor of Akt kinases and has shown potential as an anticancer agent.
1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]: This compound belongs to the class of phenylpiperidines and has similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C24H20ClN7O2 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H20ClN7O2/c1-15-3-9-19(10-4-15)34-13-22(33)29-21-11-16(2)30-32(21)24-20-12-28-31(23(20)26-14-27-24)18-7-5-17(25)6-8-18/h3-12,14H,13H2,1-2H3,(H,29,33) |
InChI Key |
CTPSEPGQABQYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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